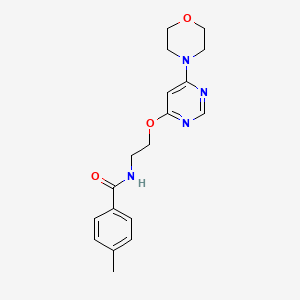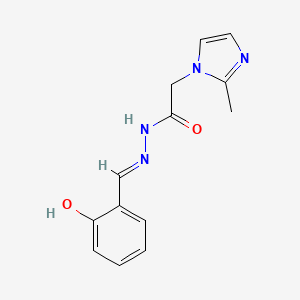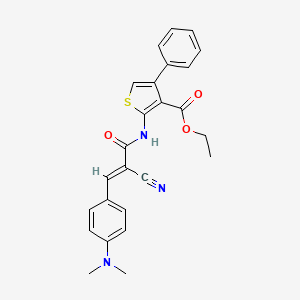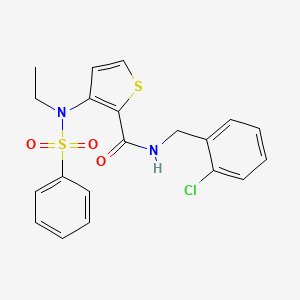![molecular formula C15H19N5O3S B2891204 (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286698-16-5](/img/structure/B2891204.png)
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . The thiazole ring in the compound could be explored for developing new antimicrobial agents, potentially effective against a range of bacteria and fungi.
Antitumor and Cytotoxic Activity
Compounds with thiazole structures have been reported to exhibit antitumor and cytotoxic activities . This compound could be investigated for its efficacy in inhibiting tumor cell growth and inducing apoptosis in cancer cells.
Neuroprotective Agents
The thiazole moiety is associated with neuroprotective effects . Research could be directed towards assessing the compound’s potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Agents
Thiazoles also display anti-inflammatory activities . The compound could be synthesized and tested for its ability to reduce inflammation in various disease models.
Antiviral Agents
Given the biological activities of thiazole derivatives, there is a possibility that this compound could act as an antiviral agent . It would be interesting to evaluate its effectiveness against different viruses.
Antidiabetic Agents
Some thiazole derivatives have shown promise as antidiabetic agents . The compound could be studied for its potential to modulate blood glucose levels and treat diabetes.
Antihypertensive Agents
Thiazole compounds have been linked with antihypertensive activity . This compound could be explored for its ability to lower high blood pressure.
Antischizophrenia Agents
Thiazole derivatives have been associated with antischizophrenia activity . The compound could be investigated for its potential use in managing symptoms of schizophrenia.
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-9-24-14(16-10)20-11(2)12(17-18-20)13(21)19-5-3-15(4-6-19)22-7-8-23-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOQSVHYUAKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)
![4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2891126.png)

![4-Oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid](/img/structure/B2891130.png)
![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)
![2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2891134.png)

![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)



![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)
